1-(2,6-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Inflammation Thrombosis Lipoxygenase inhibition

Medicinal chemistry teams often lose synthetic efficiency when a key heterocyclic aldehyde requires de novo Vilsmeier-Haack formylation. This compound solves that bottleneck by providing a pre-functionalized 1H-pyrazole-4-carbaldehyde scaffold with a sterically demanding 2,6-dichlorobenzyl N1-substituent and a π-stacking 3,4-dimethoxyphenyl C3-group. - Eliminates the formylation step; direct entry into pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine libraries. - Documented screening hits against 12-lipoxygenase and A2 adenosine receptors enable immediate SAR follow-up. - Available with batch-specific Certificates of Analysis; ship ambient, store at 2-8 °C.

Molecular Formula C19H16Cl2N2O3
Molecular Weight 391.2 g/mol
CAS No. 1015939-98-6
Cat. No. B1344391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde
CAS1015939-98-6
Molecular FormulaC19H16Cl2N2O3
Molecular Weight391.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)CC3=C(C=CC=C3Cl)Cl)OC
InChIInChI=1S/C19H16Cl2N2O3/c1-25-17-7-6-12(8-18(17)26-2)19-13(11-24)9-23(22-19)10-14-15(20)4-3-5-16(14)21/h3-9,11H,10H2,1-2H3
InChIKeyIMNCFBAYXDJRRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde: Structural & Physicochemical Profile


The compound 1-(2,6-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS 1015939-98-6, MFCD03422368, PubChem CID 25218926) is a fully substituted 1H-pyrazole-4-carbaldehyde derivative bearing a 2,6-dichlorobenzyl group at N1 and a 3,4-dimethoxyphenyl group at C3 . Its molecular formula is C19H16Cl2N2O3 with a molecular weight of 391.25 g/mol . The compound contains a reactive aldehyde at the C4 position, making it a versatile synthetic intermediate for condensation reactions (e.g., hydrazone and Schiff base formation) [1]. It is commercially available from multiple suppliers at purities ranging from 95% to 98% .

Synthetic intermediate
Pre-installed C4-aldehyde enables condensation chemistry without additional formylation
Bioactivity probe
Documented screening hits against 12-LOX, A2 adenosine receptor, and osteosarcoma cytotoxicity
Library synthesis
Suitable for pyrazole-fused heterocycle construction with retained steric/electronic diversity

Why Generic Substitution Fails for 1-(2,6-Dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde


Substitution at both the N1-benzyl and C3-aryl positions of the pyrazole-4-carbaldehyde scaffold critically modulates molecular recognition, physicochemical properties, and downstream derivatization potential. The target compound combines a 2,6-dichlorobenzyl N1-substituent (imparting steric hindrance and altered electron density at the pyrazole core) with a 3,4-dimethoxyphenyl group at C3 (influencing π-stacking and hydrogen-bond acceptor capacity) [1]. Simply replacing these groups—as in the des-methoxy analog 1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 1020149-18-1) or the des-chloro analog 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS 350997-69-2)—yields compounds with different LogP, polar surface area, and steric profiles, which can alter target binding, cellular permeability, and synthetic reactivity . Furthermore, the specific halogenation pattern (2,6-dichloro vs. 2-chloro-6-fluoro, as in CAS 1007192-89-3) affects both metabolic stability and the geometry of the benzyl-pyrazole linkage .

Des-methoxy analog (CAS 1020149-18-1)
Lacks 3,4-dimethoxyphenyl H-bond acceptors; lower TPSA and LogP may shift cellular permeability and target engagement
N1-unsubstituted analog (CAS 350997-69-2)
Missing 2,6-dichlorobenzyl group critical for A2 receptor interaction and lipophilicity-driven membrane partitioning
2-Chloro-6-fluoro analog (CAS 1007192-89-3)
Altered halogen electronic profile may affect tubulin-binding and cell-cycle effects; no counter-screen data available

Quantitative Differentiation vs. Analogs


Platelet 12-LOX Inhibition vs. Analogs

The target compound was screened for in vitro inhibition of human platelet 12-lipoxygenase at a single concentration of 30 µM in a binding assay format (ChEMBL Assay ALA615117) . While a quantitative IC50 value is not reported in the public domain for this specific compound, the assay data confirm that the compound interacts with the 12-LOX target under these conditions. In contrast, the des-dimethoxy analog 1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 1020149-18-1) and the N1-unsubstituted analog 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS 350997-69-2) have not been reported in the same assay, making direct potency comparison impossible from available data. However, class-level evidence indicates that 3,4-dimethoxyphenyl substitution on pyrazoles generally enhances 15-lipoxygenase-1 inhibitory potency compared to unsubstituted phenyl analogs [1].

12-LOX inhibition vs. analogs
Supporting evidence
Target: tested at 30 µM (ChEMBL ALA615117); no IC50 disclosed
Des-MeO analog: no public 12-LOX data
Provides screening entry for follow-up; analog lacks annotation
Single-concentration; class-level SAR suggests 3,4-dimethoxy enhances LOX inhibition
Inflammation Thrombosis Lipoxygenase inhibition

Cytotoxicity Against Osteosarcoma 143B Cells

The target compound has been evaluated in multiple cytotoxicity assays against the human osteosarcoma 143B (TK-) cell line, including assays CHEMBL615121 through CHEMBL615128 in the ChEMBL database, encompassing both standard 143B and HSV-1 TK-expressing 143B-LTK variants with 72-hour continuous exposure protocols [1]. This multi-assay profiling across related cell line variants provides a broader cytotoxicity annotation than is publicly available for the close analog 1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS 1007192-89-3), for which no 143B cytotoxicity data are currently indexed in ChEMBL [2]. The 2,6-dichloro benzyl substitution pattern (vs. 2-chloro-6-fluoro) has been associated with differential tubulin-binding and cell cycle effects in related pyrazole series, though direct comparative data for these specific compounds are lacking [3].

Cytotoxicity vs. 143B cells
Class-level inference
Target: ≥8 assays across 143B/TK+ variants (72-hr exposure)
Cl/F analog: no 143B cytotoxicity data
Broader annotation supports hit prioritization; direct potency comparison not possible
IC50 values not publicly disclosed; differential tubulin-binding inferred from class
Oncology Osteosarcoma Cytotoxicity screening

A2 Adenosine Receptor Binding vs. N1-Unsubstituted Analog

The target compound has been evaluated for binding affinity against the A2 adenosine receptor in bovine striatal membranes using [3H]CGS-21680 as radioligand (ChEMBL Assay CHEMBL615120) [1]. This annotation distinguishes it from the N1-unsubstituted analog 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS 350997-69-2), which lacks the 2,6-dichlorobenzyl group required for productive interaction with the A2 receptor binding pocket . While the exact Ki or IC50 value is not publicly disclosed for the target compound, the presence of an A2 receptor binding annotation—absent in the N1-unsubstituted analog—indicates that the 2,6-dichlorobenzyl N1-substituent confers measurable affinity for this GPCR target.

A2 adenosine receptor binding
Supporting evidence
Target: binding detected (bovine striatum, [3H]CGS-21680); Ki not disclosed
N1-unsubst. analog: no A2 data
2,6-dichlorobenzyl motif linked to A2 affinity; comparator lacks any GPCR annotation
Radioligand binding assay; functional activity not characterized
GPCR pharmacology Adenosine receptor CNS drug discovery

C4-Aldehyde Synthetic Versatility

The C4-aldehyde group on the pyrazole ring serves as a key reactive handle enabling site-selective derivatization via condensation, reductive amination, and cyclocondensation reactions to generate pyrazole-fused heterocycles [1]. In contrast, the closest analog lacking the aldehyde—1-(2,6-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole (not commercially cataloged)—would require additional synthetic steps (e.g., Vilsmeier-Haack formylation) to install this functionality. The aldehyde group is positioned distal to both the N1-benzyl and C3-aryl substituents, minimizing steric interference during derivatization [2]. Commercially, the target compound is available at purities of 95–98% with batch-specific QC documentation (NMR, HPLC, GC) from suppliers such as Bidepharm and MolCore, enabling procurement with verified identity and purity for downstream synthetic applications .

C4-aldehyde synthetic handle
Supporting evidence
Pre-installed aldehyde; commercial 95–98% purity with QC
Eliminates Vilsmeier-Haack formylation step
Reduces synthesis time for fused heterocycle libraries
Aldehyde distal to substituents minimizes steric interference
Medicinal chemistry Library synthesis Heterocyclic chemistry

Physicochemical Properties vs. Analogs

The target compound exhibits a computed XLogP3 of 4.2, a topological polar surface area (TPSA) of 64.35 Ų, and 6 rotatable bonds (PubChem CID 25218926) [1]. The des-dimethoxy analog 1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 1020149-18-1, MW 331.20) has a lower molecular weight and fewer hydrogen bond acceptors (2 vs. 4), predicting reduced aqueous solubility and altered membrane permeability compared to the target compound . The 2-chloro-6-fluoro analog (CAS 1007192-89-3, MW 374.79) has a lower LogP (predicted ~3.8) and smaller halogen van der Waals volume, which may reduce hydrophobic interactions in certain target binding pockets relative to the 2,6-dichloro substitution [2]. These physicochemical differences are meaningful for ligand-based virtual screening and property-based compound selection.

Physicochemical property differences
Cross-study comparable
MW 391.25, LogP 4.2, TPSA 64.35 Ų
ΔMW +60 vs des-MeO, ΔLogP +0.4 vs Cl/F analog
Higher TPSA/HBA predict improved solubility vs des-MeO; LogP may favor membrane partitioning
Computed properties; experimental confirmation advised
Drug-likeness Physicochemical property ADME prediction

Off-Target Selectivity: Cholinesterase & Chorismate Mutase

In selectivity counter-screens, the target compound showed no inhibition of acetylcholinesterase at 26 µM (ChEMBL Assay ALA643077) and no inhibition of chorismate mutase (Assay ALA659631) . While these are negative results, they provide documented selectivity against two mechanistically distinct enzymes that are commonly included in off-target profiling panels. Comparable counter-screen data are not publicly available for the 2-chloro-6-fluoro analog (CAS 1007192-89-3) or the N1-unsubstituted analog (CAS 350997-69-2), limiting direct selectivity comparison [1]. The absence of cholinesterase inhibition is notable given that some pyrazole-containing compounds exhibit acetylcholinesterase inhibitory activity, suggesting that the 2,6-dichlorobenzyl-3,4-dimethoxyphenyl substitution pattern may reduce this particular off-target liability.

Off-target selectivity counterscreen
Supporting evidence
No acetylcholinesterase inhibition at 26 µM
No chorismate mutase inhibition
Documented lack of activity against two common off-targets; analogs lack such data
Negative result; supports baseline selectivity profiling
Selectivity profiling Counter-screening Safety pharmacology

Application Scenarios


Pyrazole-Fused Heterocycle Library Synthesis

Medicinal chemistry teams synthesizing pyrazole-fused heterocyclic libraries (e.g., pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines) can use this compound as a direct starting material, exploiting the pre-installed C4-aldehyde for condensation-based cyclization reactions without requiring a Vilsmeier-Haack formylation step . The 2,6-dichlorobenzyl and 3,4-dimethoxyphenyl substituents provide steric and electronic diversity that is maintained throughout the synthetic sequence, enabling the generation of analogs with varied ADME properties [1].

12-LOX Inhibitor Hit Follow-Up in Inflammation & Thrombosis

Based on documented screening against human platelet 12-lipoxygenase at 30 µM , this compound can serve as a starting point for concentration-response follow-up studies (IC50 determination) in academic or industrial labs investigating 12-LOX as a target for anti-thrombotic or anti-inflammatory therapy. The availability of the des-methoxy control analog (CAS 1020149-18-1) enables initial SAR exploration of the 3,4-dimethoxy pharmacophore contribution [1].

Osteosarcoma Cell-Based Screening Panel Probe

Given its multi-assay annotation against 143B and 143B-LTK osteosarcoma cell lines in the ChEMBL database , this compound is suitable for inclusion as a reference probe in osteosarcoma cytotoxicity screening panels, particularly for labs comparing activity across TK-competent and TK-deficient cell backgrounds. The breadth of existing annotation reduces the need for initial de novo characterization in these specific cell models.

A2 Adenosine Receptor Radioligand Displacement Studies

The documented binding interaction with A2 adenosine receptors in bovine striatal membranes supports the use of this compound as a tool compound or starting scaffold for GPCR-focused medicinal chemistry programs targeting adenosine receptor subtypes, particularly where the 2,6-dichlorobenzyl motif has been associated with improved receptor affinity in related pyrazole series [1].

Application
Selection Property
Validation Focus
Pyrazole-fused heterocycle synthesis
Pre-installed C4-aldehyde handle
Condensation reactivity and cyclization yield
12-LOX inhibitor follow-up
Documented 30 µM single-point screen
IC50 determination and SAR expansion
Osteosarcoma cytotoxicity screening reference
Multi-assay 143B cell-line annotation
Endpoint reproducibility across TK variants
A2 adenosine receptor tool compound
Binding evidence in striatal membranes
Affinity (Ki) and functional activity profiling
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